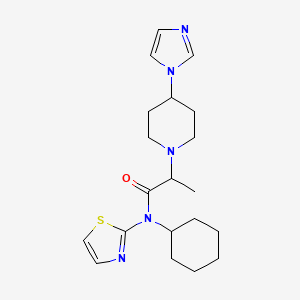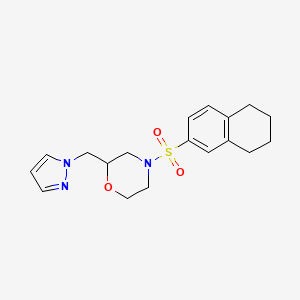![molecular formula C17H20N4O5 B6752498 1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752498.png)
1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione is a complex organic compound that features a piperazine ring, a diazinane ring, and a hydroxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Hydroxybenzoyl Group: This step involves the reaction of the piperazine derivative with a hydroxybenzoyl chloride under basic conditions to form the hydroxybenzoyl-piperazine intermediate.
Formation of the Diazinane Ring: The final step involves the cyclization of the hydroxybenzoyl-piperazine intermediate with a diazinane precursor under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine and diazinane rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine Derivatives: Compounds such as aripiprazole and quetiapine contain piperazine rings and have similar biological activities.
Diazinane Derivatives: Compounds with diazinane rings are also studied for their medicinal properties.
Uniqueness
1-[2-[4-(3-Hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione is unique due to its combination of a hydroxybenzoyl group, piperazine ring, and diazinane ring, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[2-[4-(3-hydroxybenzoyl)piperazin-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c22-13-3-1-2-12(10-13)16(25)20-8-6-19(7-9-20)15(24)11-21-5-4-14(23)18-17(21)26/h1-3,10,22H,4-9,11H2,(H,18,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOOHUIOILWGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)CC(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-3-(1,3-thiazol-4-yl)propan-1-one](/img/structure/B6752425.png)
![1-[4-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]-4-morpholin-4-ylbutane-1,4-dione](/img/structure/B6752428.png)
![3-[2-(1,3-Thiazol-2-yl)morpholine-4-carbonyl]-6-(trifluoromethyl)piperidin-2-one](/img/structure/B6752430.png)
![1,3-Dimethyl-7-[3-(pyrrolidine-1-carbonyl)piperidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6752444.png)
![1-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-N-phenylpyrrolidin-3-amine](/img/structure/B6752459.png)

![1-(1-Methylpyrazol-4-yl)-3-[[1-(6-methylpyridazin-3-yl)piperidin-3-yl]amino]pyrrolidin-2-one](/img/structure/B6752471.png)
![1-[4-(1,1-Dioxothiolan-3-yl)piperazin-1-yl]-2-[methyl(2-pyrazol-1-ylethyl)amino]ethanone](/img/structure/B6752478.png)

![1,3-dimethyl-5-[(3-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)sulfonyl]pyrimidine-2,4-dione](/img/structure/B6752486.png)
![1-[2-[4-(2-Fluorobenzoyl)-1,4-diazepan-1-yl]-2-oxoethyl]-1,3-diazinane-2,4-dione](/img/structure/B6752493.png)
![[4-(2,6-dimethylmorpholin-4-yl)sulfonylpiperazin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B6752507.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]aniline](/img/structure/B6752519.png)

